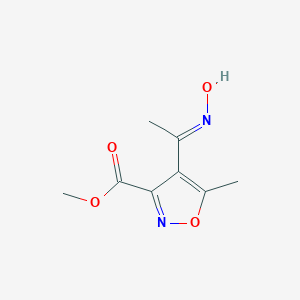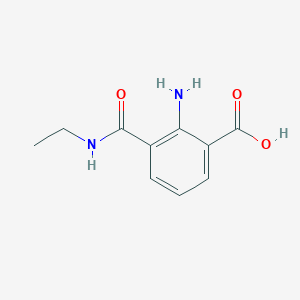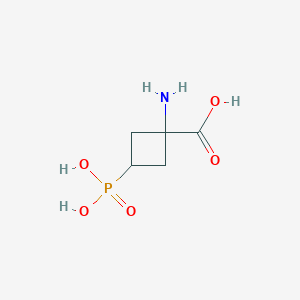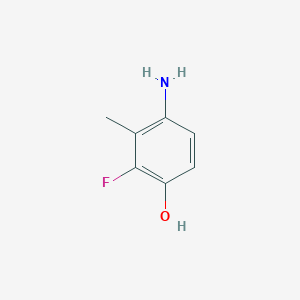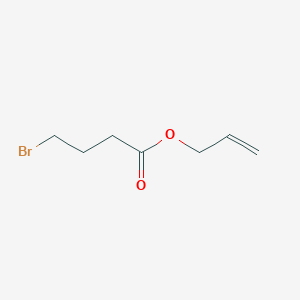
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Descripción general
Descripción
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a pyrrole derivative . It is a white crystalline powder . This compound has been isolated by condensation of benzaldehyde and pyrrole in the presence of an acid catalyst .
Synthesis Analysis
The synthesis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate has been described in a paper titled "Practical Synthesis of Ethyl 3-Fluoro-1-Pyrrole-2-Carboxylate: a Key Fragment of a potent drug candidate against Hepatitis B virus" . The paper provides a practical synthesis method for this compound, which is a key fragment of a potent drug candidate against Hepatitis B virus .
Molecular Structure Analysis
The molecular formula of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is C7H8FNO2 . Its molecular weight is 157.142 . The exact mass is 157.053909 .
Physical And Chemical Properties Analysis
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate has a density of 1.2±0.1 g/cm3 . Its boiling point is 261.1±25.0 °C at 760 mmHg . The flash point is 111.7±23.2 °C . The compound has a LogP value of 1.48 , indicating its lipophilicity.
Aplicaciones Científicas De Investigación
Hepatitis B Treatment
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a key fragment of a potent drug candidate against the Hepatitis B virus . It has been synthesized from easily obtainable starting materials with good overall yield .
Anti-Cancer Activity
Pyrroles, including those derived from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to have anti-cancer activity . In one study, pyrroles were synthesized using 3-formylchromones as decarboxylative coupling partners, facilitated by microwave irradiation . The synthesized products were evaluated against five different cancer cell lines .
Tubulin Polymerization Inhibitor
Substituted pyrroles, which can be synthesized from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to inhibit tubulin polymerization . This makes them potentially useful in the treatment of diseases related to cell division and growth .
Cdc7 Kinase Inhibitor
Pyrroles, including those derived from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to inhibit Cdc7 kinase . This kinase is involved in the initiation of DNA replication, and its inhibition could be useful in the treatment of cancer .
RTK Inhibitor
Pyrroles, including those derived from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to inhibit Receptor Tyrosine Kinases (RTKs) . RTKs play a key role in cell signaling and are often overexpressed in cancer cells .
Potassium-Competitive Acid Blocker
Pyrroles, including those derived from Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, have been shown to act as Potassium-Competitive Acid Blockers (P-CABs) . P-CABs are a type of drug used to reduce stomach acid, and are used in the treatment of conditions like gastroesophageal reflux disease .
Mecanismo De Acción
Target of Action
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a pyrrole derivative Pyrrole derivatives are known to interact with a variety of enzymes and proteins .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives (a class of compounds related to pyrroles) can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to impact a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins .
Pharmacokinetics
Its Log Kp (skin permeation) is -6.29 cm/s . The compound’s lipophilicity (Log Po/w) ranges from 0.81 (MLOGP) to 1.98 (SILICOS-IT), with a consensus Log Po/w of 1.53 .
Result of Action
The inhibition of enzyme activity by similar compounds can lead to a variety of cellular effects, depending on the specific enzymes and pathways involved .
Propiedades
IUPAC Name |
ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWEJUJIOUTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434813 | |
| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
CAS RN |
168102-05-4 | |
| Record name | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





